molecular formula C8H10N4O2 B12107906 2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 10505-26-7

2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12107906
CAS No.: 10505-26-7
M. Wt: 194.19 g/mol
InChI Key: JLAGXEUZVVQFAV-UHFFFAOYSA-N
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Description

2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 2,5,7-trimethyl-: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of three methyl groups at positions 2, 5, and 7 adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 2,5,7-trimethyl- typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 2,5,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 2,5,7-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 2,5,7-trimethyl- involves the inhibition of specific enzymes, particularly cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 2,5,7-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.

Properties

CAS No.

10505-26-7

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C8H10N4O2/c1-10-4-5-6(9-10)11(2)8(14)12(3)7(5)13/h4H,1-3H3

InChI Key

JLAGXEUZVVQFAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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